molecular formula C21H25N3O3S2 B2859798 N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 717874-16-3

N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2859798
CAS No.: 717874-16-3
M. Wt: 431.57
InChI Key: FNRYUITUAKHNRC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 6-ethyl group, a furan-2-ylmethyl moiety at position 3, and a sulfanyl acetamide side chain terminated by a cyclohexyl group. This compound’s design integrates heterocyclic and aromatic motifs, which are common in pharmacologically active agents.

Properties

IUPAC Name

N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-2-16-11-17-19(29-16)23-21(24(20(17)26)12-15-9-6-10-27-15)28-13-18(25)22-14-7-4-3-5-8-14/h6,9-11,14H,2-5,7-8,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRYUITUAKHNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the cyclohexyl group through a cyclization reaction.

Chemical Reactions Analysis

N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thieno[2,3-d]pyrimidine core, leading to the formation of various substituted products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfanylacetamide moiety.

Scientific Research Applications

N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structure

The thieno[2,3-d]pyrimidin-4-one core distinguishes the target compound from analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), which employs a dihydropyrimidinone scaffold. However, the dihydropyrimidinone derivative exhibits a higher melting point (230–232°C) , suggesting greater crystallinity, possibly due to hydrogen bonding from the dichlorophenyl group.

Furan-Containing Substituents

The furan-2-ylmethyl group in the target compound parallels 5-(furan-2-yl)-1,2,4-triazole-3-thiol derivatives (), where the furan ring contributes to lipophilicity and metabolic interactions. However, the target’s furan is tethered via a methyl group to the pyrimidinone core, whereas ’s analogs link furan directly to a triazole ring. This structural variance may influence solubility; for instance, alkylation with α-chloroacetamides (as in ) typically yields moderate-to-high lipophilicity .

Sulfanyl Acetamide Side Chains

The sulfanyl acetamide moiety is shared with N-(2,3-dichlorophenyl)acetamide () and N-(2-oxotetrahydrofuran-3-yl)sulfamoyl phenyl acetamide (). Key differences include:

  • : A tetrahydrofuran-derived sulfamoyl group results in a lower melting point (174–176°C) and a molecular ion at m/z 299.34 [M+H]⁺ .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) MS Data ([M+H]⁺) Reference
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl, 2,3-dichlorophenyl 230–232 80 344.21
N-(2-oxotetrahydrofuran-3-yl)sulfamoyl phenyl acetamide Sulfamoyl phenyl Tetrahydrofuran-3-yl 174–176 57 299.34
5-(furan-2-yl)-1,2,4-triazole-3-thiol acetamide derivative Triazole Furan-2-yl, N-aryl Not reported Not reported Not reported

Notes

  • Methodological Gaps : Direct data on the target compound’s synthesis, spectral properties, or bioactivity are absent in the provided evidence. Comparisons rely on structurally related analogs.
  • Analytical Techniques: Molecular networking () and LC-MS/MS fragmentation patterns (e.g., cosine scores) are critical for dereplicating the target against known analogs.
  • Synthesis Challenges : The cyclohexyl group in the target may necessitate optimized coupling conditions to avoid steric hindrance, unlike smaller substituents in and .

Q & A

Q. Optimization Strategies :

  • Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side products.
  • Catalysts : Triethylamine enhances coupling reactions by scavenging HCl .
  • Solvent selection : Ethanol or toluene balances reactivity and solubility .

Basic: Which analytical techniques confirm structural integrity and purity?

Q. Methodological Workflow :

Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

NMR Spectroscopy :

  • 1H NMR : Key signals include:
δ (ppm)Assignment
12.50NH (pyrimidinone)
6.01CH (thiophene)
4.12SCH₂ (sulfanyl group)
Data from analogous compounds .
  • 13C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .

Elemental Analysis : Validates purity (e.g., C, N, S content within ±0.3% of theoretical values) .

Advanced: How can X-ray crystallography resolve its crystal structure, and what challenges arise?

Q. Methodology :

  • Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-2016 for least-squares refinement against F², addressing disorder in flexible groups (e.g., cyclohexyl) .

Q. Challenges :

  • Twinned crystals : Require careful indexing and integration (e.g., using CELL_NOW ).
  • Thermal motion : Anisotropic displacement parameters for non-H atoms improve accuracy .

Advanced: How to address contradictions between theoretical and experimental spectroscopic data?

Case Example : Discrepancies in 1H NMR chemical shifts may arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 induces shifts (e.g., NH protons at δ 12.50 in DMSO vs. δ 10.10 in CDCl3 ).
  • Tautomerism : Keto-enol equilibria in the pyrimidinone ring alter peak positions .

Q. Resolution Strategies :

  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to identify dominant tautomers .
  • Variable-temperature NMR : Stabilizes specific tautomers at low temperatures .

Basic: What physicochemical properties are critical for handling and storage?

PropertyData (Analogous Compounds)
Molecular Weight~450–480 g/mol
Melting Point230–235°C (decomposes)
SolubilityDMSO > Ethanol > Water

Q. Handling Guidelines :

  • Stability : Store at –20°C under inert gas to prevent hydrolysis of the sulfanyl group .
  • Degradation : Monitor via HPLC for oxidation byproducts .

Advanced: How does the furan-2-ylmethyl group influence bioactivity?

Q. Mechanistic Insights :

  • Lipophilicity : The furan ring enhances membrane permeability (logP increased by ~1.5 vs. non-substituted analogs) .
  • Target Interaction : π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition ).
  • Metabolic Stability : Furan oxidation to γ-ketoenals may limit in vivo half-life .

Q. Validation :

  • SAR Studies : Compare IC₅₀ values of furan-substituted vs. phenyl-substituted analogs .

Advanced: How to model binding affinity using computational methods?

Q. Protocol :

Docking (AutoDock Vina) : Use PDB structures (e.g., 5KIR for kinase targets) with flexible ligand sampling .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Free Energy Calculations (MM-PBSA) : Predict ΔGbinding with ±1.5 kcal/mol accuracy .

Q. Key Parameters :

  • Hydrogen bonds : Between acetamide NH and Asp93 (hypothetical target) .
  • Hydrophobic pockets : Accommodate ethyl and cyclohexyl groups .

Basic: What purification methods are effective post-synthesis?

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
  • Recrystallization : Use ethanol/water (8:2) for high-purity crystals (80–85% recovery) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for >95% purity .

Advanced: What strategies improve reproducibility of synthesis protocols?

Q. Common Pitfalls :

  • Ambient moisture : Hydrolysis of chloroacetamide intermediates; use molecular sieves .
  • Incomplete alkylation : Extend reaction time to 24h for furfuryl bromide .

Q. Best Practices :

  • Detailed logs : Record exact solvent batches and humidity levels .
  • Scale-down trials : Validate critical steps (e.g., cyclization) at 1 mmol scale first .

Advanced: How to resolve low yields in the final coupling step?

Q. Troubleshooting :

  • Byproduct Formation : Use Hünig’s base (DIPEA) to minimize disulfide byproducts .
  • Catalyst Loading : Increase Pd(PPh₃)₄ from 5 mol% to 10 mol% for Suzuki couplings .
  • Microwave Assistance : Reduce reaction time from 12h to 30 min at 120°C .

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